1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride 1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC10109793
InChI: InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-5-15(7-16)19-3;/h4-7,12-14,18H,8-11H2,1-3H3;1H
SMILES: CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl
Molecular Formula: C16H26ClNO4
Molecular Weight: 331.8 g/mol

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride

CAS No.:

Cat. No.: VC10109793

Molecular Formula: C16H26ClNO4

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol hydrochloride -

Specification

Molecular Formula C16H26ClNO4
Molecular Weight 331.8 g/mol
IUPAC Name 1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol;hydrochloride
Standard InChI InChI=1S/C16H25NO4.ClH/c1-12-8-17(9-13(2)21-12)10-14(18)11-20-16-6-4-5-15(7-16)19-3;/h4-7,12-14,18H,8-11H2,1-3H3;1H
Standard InChI Key BFALZSBBNBASSZ-UHFFFAOYSA-N
SMILES CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl
Canonical SMILES CC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol; hydrochloride, reflects its intricate structure (Figure 1). Key components include:

  • Morpholine ring: A six-membered heterocycle containing one oxygen and one nitrogen atom, with methyl groups at the 2- and 6-positions.

  • 3-Methoxyphenoxy group: A phenyl ring substituted with a methoxy group at the 3-position, connected via an ether linkage.

  • Propan-2-ol linker: A three-carbon chain with a hydroxyl group at the second carbon, bridging the morpholine and phenoxy groups.

  • Hydrochloride salt: Enhances aqueous solubility, a critical factor for pharmaceutical formulations.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₆H₂₆ClNO₄
Molecular Weight331.8 g/mol
IUPAC Name1-(2,6-dimethylmorpholin-4-yl)-3-(3-methoxyphenoxy)propan-2-ol; hydrochloride
SMILESCC1CN(CC(O1)C)CC(COC2=CC=CC(=C2)OC)O.Cl
InChI KeyBFALZSBBNBASSZ-UHFFFAOYSA-N

The SMILES notation and InChIKey provide unambiguous representations of its structure, facilitating database searches and computational modeling.

Synthesis and Physicochemical Properties

Physicochemical Profile

The hydrochloride salt form significantly alters the compound’s properties compared to its free base:

Table 2: Physicochemical Comparison of Free Base vs. Hydrochloride

PropertyFree BaseHydrochloride
SolubilityLow in waterHigh in water
Melting PointNot reportedLikely >200°C (estimated)
StabilitySensitive to oxidationEnhanced hygroscopicity

The hydrochloride salt improves solubility, making it suitable for intravenous or oral formulations, though hygroscopicity may necessitate controlled storage conditions.

SupplierLocationSpecialization
Pillbox PharmaceuticalGhanaPharmaceutical intermediates
Nanjing Lynsci ChemicalChinaKinase inhibitor APIs
Zhejiang HuangyanChinaAgrochemical intermediates

These suppliers highlight the compound’s dual applicability in pharmaceuticals and agrochemicals .

Future Research Directions

Target Identification

  • Kinase profiling: Screen against panels of serine/threonine and tyrosine kinases to identify potential targets.

  • Antifungal assays: Evaluate efficacy against Candida and Aspergillus species.

Formulation Optimization

  • Salt forms: Compare hydrochloride with other salts (e.g., mesylate, citrate) for improved stability.

  • Prodrug strategies: Modify the hydroxyl group to enhance oral bioavailability.

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